tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate
Description
tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate protective group and an isopropylamino-methyl substituent. Such compounds are frequently utilized in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of kinase inhibitors or neuroactive agents, owing to their ability to modulate steric and electronic interactions with biological targets.
Properties
IUPAC Name |
tert-butyl 4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)15-10-12-6-8-16(9-7-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSCBONMFQYJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693557 | |
| Record name | tert-Butyl 4-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289387-91-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(1-methylethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[(propan-2-yl)amino]methyl}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated reactors and in-line monitoring systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while reduction could produce this compound amine .
Scientific Research Applications
tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions are influenced by the compound’s structure, which allows it to fit into the active sites of target molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Below is a detailed comparison of tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate with key analogs from the evidence, focusing on molecular properties, functional groups, and safety profiles.
Table 1: Structural and Physicochemical Comparison
Functional Group and Substituent Impact
- Pyridinyl vs. In contrast, the indolyl group in CAS 170364-89-3 introduces hydrogen-bonding capabilities and increased molecular weight, likely influencing CNS permeability .
- Hydroxypropyl vs. Aminomethyl: The 3-hydroxypropyl substituent in CAS 156185-63-6 improves solubility in polar solvents (e.g., DMSO, ethanol) and moderate bioavailability (score: 0.55), whereas the aminomethyl group in CAS 871115-32-1 may enhance reactivity for further functionalization .
Key Research Findings
Bioavailability and Solubility : Hydroxypropyl derivatives (e.g., CAS 156185-63-6) exhibit superior solubility in DMSO (50 mg/mL) compared to pyridinyl analogs, which may correlate with their intermediate roles in drug delivery systems .
Toxicity Trends : Indolyl-substituted compounds (e.g., CAS 170364-89-3) demonstrate higher toxicity, likely due to metabolic activation of the indole moiety .
Structural Similarity : tert-Butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (similarity score: 0.99 to CAS 156185-63-6) highlights the tolerance for alkyl chain modifications without significant loss of activity .
Biological Activity
tert-Butyl 4-((isopropylamino)methyl)piperidine-1-carboxylate (CAS: 1289387-91-2) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by a tert-butyl ester group and an isopropylamino side chain, which may influence its pharmacological properties.
- Molecular Formula : C14H28N2O2
- Molecular Weight : 256.38 g/mol
- CAS Number : 1289387-91-2
-
Structural Formula :
The biological activity of this compound can be attributed to its interaction with various biological targets. Piperidine derivatives are known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which may contribute to their pharmacological effects.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that piperidine derivatives can inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may act as a modulator at various receptors, influencing neurotransmission and other physiological processes.
Antimycobacterial Activity
Recent research has indicated that piperidine derivatives can exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study focusing on structure-activity relationships (SAR) identified several piperidine analogs with potent inhibitory effects on the enzyme MenA, crucial for the biosynthesis of menaquinone in Mtb. The IC50 values for these inhibitors ranged from 13 to 22 μM , demonstrating promising potential for treating tuberculosis .
| Compound | IC50 (μM) | GIC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Other Piperidine Derivatives | 13–22 | 8–10 |
Case Study 1: Inhibition of MenA
In a focused SAR study, researchers synthesized various piperidine derivatives, including this compound. These compounds were tested for their ability to inhibit MenA, with some derivatives showing synergistic effects when combined with other antitubercular agents. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Pharmacokinetic Evaluation
Another investigation assessed the pharmacokinetic properties of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME) profiles. The results indicated that modifications to the piperidine structure could significantly improve bioavailability and reduce toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
